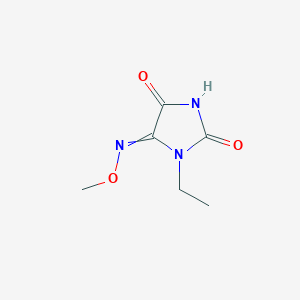
4-trans-8-trans-Sphingadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-trans-8-trans-Sphingadiene is a unique sphingoid base characterized by the presence of two trans double bonds located at the 4th and 8th positions of its long-chain base. This compound is a member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis. Sphingolipids are essential components of cell membranes and are involved in various biological functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-trans-8-trans-Sphingadiene typically involves the desaturation of ceramides. The fatty acid desaturase family protein FADS3 has been identified as a ceramide desaturase that produces this compound by desaturating ceramides containing sphingosine . The reaction conditions often include the use of specific enzymes and controlled environments to ensure the correct configuration of the double bonds.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biotechnological methods. This includes the use of genetically modified organisms that express the necessary desaturase enzymes. The production process is optimized for yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-trans-8-trans-Sphingadiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in different fields.
Wissenschaftliche Forschungsanwendungen
4-trans-8-trans-Sphingadiene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, including cell signaling and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and cancer.
Wirkmechanismus
The mechanism of action of 4-trans-8-trans-Sphingadiene involves its interaction with cellular membranes and signaling pathways. The compound activates genes related to de novo ceramide synthesis and increases ceramide production, which is crucial for maintaining skin barrier function . It also interacts with nuclear receptors such as peroxisome proliferator-activated receptor gamma, promoting the differentiation of keratinocytes and enhancing skin health.
Vergleich Mit ähnlichen Verbindungen
4,8-Sphingadienine: Similar in structure but with different biological activities.
4-Hydroxy-8-Sphingenine: Another sphingoid base with hydroxyl groups that exhibits distinct functions compared to 4-trans-8-trans-Sphingadiene.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct physical and biological properties. Its ability to enhance ceramide production and improve skin barrier function sets it apart from other sphingoid bases.
Eigenschaften
CAS-Nummer |
40878-79-3 |
|---|---|
Molekularformel |
C₁₈H₃₅NO₂ |
Molekulargewicht |
297.48 |
Synonyme |
Sphinga-4-trans-8-trans-dienine; trans-4-trans-8-Sphingadienine; [R-[R*,S*-(E,E)]]-2-Amino-4,8-octadecadiene-1,3-diol; (2S,3R,4E,8E)--2-Amino-4,8-octadecadiene-1,3-diol; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






